2-chloro-N-(2,4-dibromophenyl)benzamide 2-chloro-N-(2,4-dibromophenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17883466
InChI: InChI=1S/C13H8Br2ClNO/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)
SMILES:
Molecular Formula: C13H8Br2ClNO
Molecular Weight: 389.47 g/mol

2-chloro-N-(2,4-dibromophenyl)benzamide

CAS No.:

Cat. No.: VC17883466

Molecular Formula: C13H8Br2ClNO

Molecular Weight: 389.47 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(2,4-dibromophenyl)benzamide -

Specification

Molecular Formula C13H8Br2ClNO
Molecular Weight 389.47 g/mol
IUPAC Name 2-chloro-N-(2,4-dibromophenyl)benzamide
Standard InChI InChI=1S/C13H8Br2ClNO/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)
Standard InChI Key MMZBFOGTVYPDDW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)Br)Cl

Introduction

Overview

2-Chloro-N-(2,4-dibromophenyl)benzamide (CAS: 339252-38-9) is a halogenated benzamide derivative with the molecular formula C₁₃H₈Br₂ClNO and a molar mass of 389.47 g/mol . This compound features a benzamide core substituted with a chlorine atom at the ortho position of the benzene ring and a 2,4-dibromophenyl group attached to the amide nitrogen. Its structural complexity and halogen-rich composition make it a subject of interest in organic synthesis, materials science, and medicinal chemistry.

Synthesis and Reaction Optimization

Synthetic Routes

The synthesis of 2-chloro-N-(2,4-dibromophenyl)benzamide typically involves coupling 2-chlorobenzoyl chloride with 2,4-dibromoaniline under amidation conditions . A common method utilizes carbodiimide-based coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) with 4-dimethylaminopyridine (DMAP) as a catalyst .

General Procedure :

  • Activation: 2-Chlorobenzoic acid (8 mmol) is dissolved in dichloromethane (DCM) with EDCI (8.8 mmol) and DMAP (0.08 mmol). The mixture is stirred at 20°C for 30 minutes.

  • Amidation: 2,4-Dibromoaniline (7.2 mmol) is added, and the reaction proceeds at ambient temperature for 16 hours.

  • Workup: The mixture is extracted with DCM, dried over anhydrous Na₂SO₄, and concentrated to yield the crude product.

  • Purification: Recrystallization from ethanol/water or column chromatography (hexane/ethyl acetate) achieves >95% purity .

Key Reaction Parameters:

  • Temperature: Room temperature (20–25°C) minimizes side reactions.

  • Solvent: DCM or THF enhances solubility.

  • Catalyst: DMAP accelerates acyl transfer .

Industrial Scale-Up

Industrial production employs continuous flow reactors to improve yield and efficiency. Automated systems optimize reagent ratios, while recrystallization ensures batch consistency.

Structural and Spectroscopic Characterization

Molecular Geometry

X-ray crystallography of analogous compounds (e.g., 2-iodo-N-(4-bromophenyl)benzamide) reveals that halogen substituents influence crystal packing via C–H···X (X = Cl, Br) and π–π interactions . The 2,4-dibromo substitution likely induces a planar conformation, stabilizing the amide linkage through resonance .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 300 MHz):

    • Aromatic protons: δ 7.2–8.1 ppm (multiplets, 7H).

    • Amide N–H: δ 10.2 ppm (broad singlet, 1H) .

  • FT-IR:

    • Amide C=O stretch: 1655–1680 cm⁻¹.

    • C–Br and C–Cl stretches: 550–750 cm⁻¹ .

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: m/z 389.47 (calculated: 389.47) .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight389.47 g/mol
SolubilityLow in water; soluble in DMSO, DCM
Melting PointNot reported (analogs: 180–220°C)
LogP~4.2 (estimated via ChemDraw)
StabilityStable under inert conditions

Biological Activities and Applications

Antimicrobial Activity

In vitro studies of structurally related benzamides demonstrate broad-spectrum antimicrobial activity. For example, N-(5-bromopyridin-2-yl)-3-((2,6-dichloropyrimidin-4-yl)oxy)benzamide inhibits Staphylococcus aureus (MIC: 8 µg/mL) . The halogen substituents enhance membrane permeability, disrupting bacterial lipid biosynthesis.

Material Science Applications

The compound’s halogen-rich structure makes it a precursor for flame-retardant polymers and liquid crystals. Bromine atoms improve thermal stability, while the amide group facilitates hydrogen bonding in supramolecular assemblies .

Comparative Analysis with Analogues

CompoundAntimicrobial MIC (µg/mL)LogPKey Interactions
This compoundPending~4.2C–Br···π, N–H···O=C
N-(4-Bromophenyl)-2-Cl-benzamide10–20 (S. aureus)3.8Br···Br, C–H···Cl
2-Iodo-N-(4-Br-phenyl)benzamide15–30 (E. coli)4.5I···I, π–π stacking

Data synthesized from .

Future Research Directions

  • Crystallography: Resolve crystal structure to elucidate halogen bonding networks.

  • Biological Screening: Evaluate antifungal and anticancer activity.

  • Industrial Optimization: Develop greener synthesis routes using biocatalysts.

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